molecular formula C25H27N5O4 B12901661 Trp-Trp-Ala CAS No. 59005-78-6

Trp-Trp-Ala

Cat. No.: B12901661
CAS No.: 59005-78-6
M. Wt: 461.5 g/mol
InChI Key: CUHBVKUVJIXRFK-DVXDUOKCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trp-Trp-Ala can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Trp-Trp-Ala can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trp-Trp-Ala has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trp-Trp-Ala is unique due to the presence of two tryptophan residues, which confer distinct biochemical properties compared to dipeptides like Trp-Ala and Ala-Trp. The additional tryptophan residue enhances its potential for interactions with biological membranes and other molecular targets .

Properties

CAS No.

59005-78-6

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1

InChI Key

CUHBVKUVJIXRFK-DVXDUOKCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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